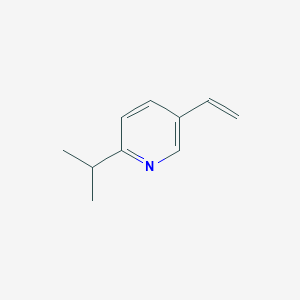

2-Isopropyl-5-vinylpyridine

Description

Significance of Vinylpyridine Monomers in Contemporary Polymer Science and Engineering

Vinylpyridine monomers are crucial in the development of functional polymers with a wide array of applications. The incorporation of the pyridine (B92270) ring into a polymer backbone introduces a nitrogen atom, which can confer several desirable characteristics. ontosight.ai These include enhanced thermal stability, the capacity for hydrogen bonding and π-π interactions, and improved chemical resistance. ontosight.ai Polymers derived from vinylpyridines, such as poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP), are noted for their good mechanical properties and ability to form complexes with metal ions. ontosight.aiontosight.ai

This versatility makes vinylpyridine-based polymers valuable in numerous fields. They are utilized in the manufacturing of adhesives, coatings, and as components of biomaterials. ontosight.ai In the biomedical field, their biocompatibility and ability to interact with biological molecules have led to their exploration for drug delivery systems and biosensors. ontosight.aieares.org A significant industrial application is in the production of a terpolymer latex with butadiene and styrene (B11656), which is used as a tire-cord binder to enhance the adhesion of rubber to fabric cords in tires. chemicalbook.comwikipedia.org Furthermore, copolymers containing vinylpyridine are used in the textile industry to provide reactive sites for dyes in acrylic fibers. wikipedia.org

Overview of Structural Isomerism and Substituent Effects in Vinylpyridines

Structural isomerism, where molecules share the same molecular formula but have different atomic arrangements, is a key concept in understanding the diversity of vinylpyridines. chemguide.co.uk The position of the vinyl group on the pyridine ring significantly influences the monomer's reactivity and the properties of the resulting polymer. The most common and commercially significant vinylpyridine isomers are 2-vinylpyridine (B74390), 4-vinylpyridine (B31050), and 2-methyl-5-vinylpyridine (B86018). specificpolymers.com

The primary types of structural isomerism relevant to vinylpyridines include:

Positional Isomerism: This occurs when the functional group (the vinyl group) is attached to different carbon atoms on the pyridine ring. For example, in 2-vinylpyridine, the vinyl group is at the second position, while in 4-vinylpyridine, it is at the fourth position. wikipedia.orgwikipedia.org This difference in position affects the electronic properties and steric hindrance around the vinyl group, thereby influencing polymerization behavior and the properties of the final polymer.

Chain Isomerism: This arises from different arrangements of the carbon skeleton. While less common for the basic vinylpyridine structure, it becomes relevant with substituted vinylpyridines.

Functional Group Isomerism: Isomers may contain different functional groups. pharmaguideline.com

Substituent effects also play a crucial role. The nature and position of any additional groups on the pyridine ring can alter the electronic and steric characteristics of the monomer. For instance, the electron-withdrawing effect of the nitrogen atom in the pyridine ring influences the reactivity of the vinyl group. wikipedia.org

2-Isopropyl-5-vinylpyridine (2I5VP) is a specific structural isomer of vinylpyridine that is distinguished by the presence of an isopropyl group at the 2-position and a vinyl group at the 5-position of the pyridine ring. While less common than 2-vinylpyridine or 4-vinylpyridine, 2I5VP and similar substituted vinylpyridines like 2-methyl-5-vinylpyridine are of academic and industrial interest. specificpolymers.comresearchgate.net The synthesis of 2-methyl-5-vinylpyridine, a closely related compound, is often achieved through the dehydrogenation of 2-methyl-5-ethylpyridine. researchgate.netgoogle.com

The academic relevance of 2I5VP lies in the study of how the bulky isopropyl substituent influences polymerization kinetics and the properties of the resulting polymers. The steric hindrance from the isopropyl group can affect the approach of the monomer to the growing polymer chain, potentially leading to polymers with different stereoregularity and physical properties compared to those derived from less substituted vinylpyridines.

Current Research Landscape and Academic Importance of Vinylpyridine-Based Polymers

The field of vinylpyridine-based polymers is an active area of research, driven by the quest for new materials with tailored properties. Current research focuses on several key areas:

Stimuli-Responsive Polymers: Polymers based on vinylpyridines, particularly 4-vinylpyridine, are known to be pH-responsive. eares.org This property is being exploited to develop "smart" materials for applications such as drug delivery systems that release their payload in specific pH environments. eares.org

Advanced Materials: Research is ongoing to develop novel polymer blends, composites, and nanostructured materials using vinylpyridine monomers. ontosight.ai For example, composite films of poly(2-vinylpyridine) and metal oxides like TiO2 and ZnO are being investigated for their photocatalytic properties in environmental remediation. nih.govmdpi.com

Controlled Polymerization Techniques: Modern polymerization methods, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, are being employed to synthesize well-defined block copolymers containing vinylpyridine segments. nih.gov This allows for precise control over the polymer architecture, leading to materials with unique self-assembly behaviors and micellization properties. nih.gov

Separation and Sorption: Crosslinked poly(4-vinylpyridine) microspheres have been developed as effective sorbents for the removal of pharmaceuticals like ibuprofen (B1674241) and ketoprofen (B1673614) from water. mdpi.com Poly(4-vinylpyridine) grafted foams have also shown high capacity for the separation and purification of elements like plutonium. acs.org

Deuterated Polymers: Deuterated polyvinylpyridines are being synthesized for use in techniques like small-angle neutron scattering (SANS) to study the structure and dynamics of polymers. google.com

Data Tables

Table 1: Properties of Common Vinylpyridine Isomers

| Property | 2-Vinylpyridine | 4-Vinylpyridine | 2-Methyl-5-vinylpyridine |

| Chemical Formula | C₇H₇N wikipedia.org | C₇H₇N wikipedia.org | C₈H₉N chemicalbook.com |

| Molar Mass | 105.14 g/mol wikipedia.org | 105.14 g/mol wikipedia.org | 119.16 g/mol chemicalbook.com |

| Appearance | Colorless to dark brown liquid chemicalbook.comchemicalbook.com | Colorless to brown liquid wikipedia.orgchemicalbook.com | --- |

| Boiling Point | 158-160 °C chemicalbook.comwikipedia.org | 62-65 °C at 15 mmHg chemicalbook.com | --- |

| Density | 0.975 - 0.9885 g/mL chemicalbook.comchemicalbook.com | 0.975 - 0.988 g/cm³ wikipedia.orgchemicalbook.com | --- |

| Solubility in Water | Slightly soluble, 26.7 g/L at 20°C chemicalbook.comoecd.org | Moderately soluble solubilityofthings.com | --- |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

5-ethenyl-2-propan-2-ylpyridine |

InChI |

InChI=1S/C10H13N/c1-4-9-5-6-10(8(2)3)11-7-9/h4-8H,1H2,2-3H3 |

InChI Key |

ZWKWRXOQUUMNCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Substituted Vinylpyridine Monomers and Their Analogs

Direct Synthesis Approaches for Vinylpyridines

Dehydrogenation Routes for Alkylpyridines

Dehydrogenation of alkyl-substituted pyridines presents a viable method for introducing a vinyl group. This process typically involves high temperatures and the use of specific catalysts to facilitate the removal of hydrogen atoms.

The conversion of 2-isopropylpyridine (B1293918) to 2-(α-methyl)vinylpyridine is an example of creating a vinylpyridine derivative through dehydrogenation. google.com This process can be achieved through vapor-phase contact with a dehydrogenation catalyst at elevated temperatures. google.com One method involves oxidative dehydrogenation, which can be performed by heating a mixture of the alkylpyridine and oxygen in the vapor phase in the presence of an iodine catalyst. google.com Research has also explored the use of metal oxide catalysts for the dehydrogenation of various alkyl aromatic compounds, including alkyl pyridines. google.com

Table 1: Examples of Dehydrogenation Reactions for Vinylpyridine Synthesis

| Starting Material | Product | Reaction Type | Key Conditions |

|---|---|---|---|

| 2-Isopropylpyridine | 2-(α-methyl)vinylpyridine | Oxidative Dehydrogenation | Vapor phase, high temperature, iodine catalyst google.com |

| 2-Methyl-5-ethylpyridine | 2-Methyl-5-vinylpyridine (B86018) | Vapor-phase Dehydrogenation | Continuous process, optional inert gas mixing google.com |

A significant industrial process involves the production of 2-methyl-5-vinylpyridine through the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine. google.com This reaction is often carried out as a continuous process where the vapor of 2-methyl-5-ethylpyridine, sometimes mixed with an inert gas, is passed over a catalyst. google.com The formation of 2-methyl-5-vinylpyridine from 2-methyl-5-ethylpyridine is also noted as an oxidation process. researchgate.net The purification of the resulting 2-methyl-5-vinylpyridine can be challenging due to its tendency to polymerize, necessitating specific distillation techniques. google.com

Condensation and Dehydration Reactions for General Vinylpyridine Synthesis

Another major route for synthesizing vinylpyridines involves the condensation of alkylpyridines with formaldehyde (B43269), followed by a dehydration step. This can be performed as a two-step or a more efficient one-step process.

The traditional and well-established method for producing 2-vinylpyridine (B74390) is a two-step process. google.comgoogle.com In the first step, an alkylpyridine, such as 2-picoline (2-methylpyridine), undergoes a condensation reaction with formaldehyde to form a hydroxyethylpyridine intermediate, specifically 2-(2-hydroxyethyl)pyridine. google.comgoogle.comchemicalbook.com This reaction is typically base-catalyzed. google.com The resulting hydroxyethylpyridine is then subjected to a dehydration step at a certain temperature and in the presence of a catalyst to yield the final 2-vinylpyridine product. google.comchemicalbook.com While this method is mature, it can be complex, energy-intensive, and generate significant waste. google.com

Table 2: Comparison of Synthesis Processes for 2-Vinylpyridine

| Process | Description | Advantages | Disadvantages |

|---|---|---|---|

| Two-Step Process | Condensation of 2-picoline and formaldehyde to form 2-(2-hydroxyethyl)pyridine, followed by dehydration. google.comgoogle.com | Well-established and mature technology. google.com | Complex operational path, high energy consumption, significant waste generation. google.com |

| One-Step Process | Direct reaction of 2-picoline and formaldehyde to generate 2-vinylpyridine under the action of an acid catalyst. google.com | Simpler process flow, higher yield, lower consumption of raw materials and energy. google.com | Requires specific catalysts and reaction conditions. |

To overcome the drawbacks of the two-step method, one-step integrated catalytic processes have been developed. In this approach, an alkylpyridine and formaldehyde are reacted directly to produce the vinylpyridine in a single step. google.com This process is typically carried out at a specific temperature and under the influence of an acid catalyst, such as sulfuric or phosphoric acid. google.com The one-step method offers several advantages, including a simpler process flow, higher yields, and reduced consumption of raw materials and energy, making it a more environmentally friendly and economically attractive option. google.com

Advanced Synthetic Strategies for Complex Vinylpyridine Structures

As the demand for functional polymers and complex molecular architectures grows, so does the need for sophisticated methods to synthesize highly substituted and complex vinylpyridine monomers. These advanced strategies focus on achieving high regioselectivity and developing sustainable catalytic processes.

Regioselective Functionalization and Derivatization

The ability to selectively introduce functional groups at specific positions on the pyridine (B92270) ring is crucial for building complex vinylpyridine structures. The inherent electronic properties of the pyridine ring make the C2 and C4 positions susceptible to nucleophilic attack and the C3 and C5 positions more amenable to electrophilic attack, but modern methods offer more precise control. uiowa.edu

C-H Functionalization: Direct C-H functionalization has become a powerful tool for derivatizing pyridines without the need for pre-functionalized starting materials. While the C2 position is often readily functionalized due to the directing effect and acidity imparted by the adjacent nitrogen atom, achieving regioselectivity at more distant positions like C3 and C4 has been a significant challenge. nih.gov Recent progress has been made using transition-metal catalysis. For example, sterically controlled iridium-catalyzed borylation allows for the introduction of a boryl group at the C3 or C5 position of pyridine derivatives. nih.gov This borylated intermediate can then undergo subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to install a wide variety of substituents with high regiocontrol. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Late-stage functionalization can also be achieved via nucleophilic aromatic substitution (SNAr) on activated pyridine rings. A versatile strategy involves the initial C-H fluorination of a pyridine derivative at the position alpha to the nitrogen, followed by the substitution of the installed fluoride (B91410) with various nucleophiles. researchgate.net The high electronegativity of fluorine activates the ring for SNAr, allowing for the introduction of groups bound through nitrogen, oxygen, sulfur, or carbon under mild conditions. researchgate.net This method has been applied to the synthesis of complex, multisubstituted pyridines. researchgate.net Furthermore, intramolecular SNAr reactions of halogenated vinylpyridines serve as a powerful method for constructing complex bicyclic and spirocyclic systems. nih.gov

| Nucleophile Type | Example Reagent | Functional Group Introduced |

| O-Nucleophile | Sodium Methoxide | Methoxy Group |

| N-Nucleophile | Piperidine | Piperidinyl Group |

| S-Nucleophile | Sodium Thiophenoxide | Phenylthio Group |

| C-Nucleophile | Malononitrile Anion | Dicyanomethyl Group |

Emerging Catalytic Systems for Sustainable Vinylpyridine Synthesis

Modern synthetic chemistry emphasizes the development of sustainable processes that are efficient, minimize waste, and utilize reusable or environmentally benign catalysts.

Photoredox Catalysis: Photoredox catalysis has emerged as a powerful technology that uses light to drive chemical reactions under exceptionally mild conditions. This approach has been successfully applied to the synthesis of complex structures from vinylpyridine precursors. For instance, an automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines has been developed based on the photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines. nih.gov This method allows for the modular construction of complex amine-containing structures from abundant primary amine feedstocks and vinylpyridine building blocks, representing a significant advance in efficiency and automation. nih.gov

Recyclable and Switchable Catalytic Systems: The development of recyclable catalysts is a cornerstone of green chemistry. This is often achieved by immobilizing a homogeneous catalyst onto a solid support, such as a polymer. Insoluble polymeric imidazole (B134444) palladium complexes have been developed that show high activity for cross-coupling reactions and can be easily recovered and reused without significant loss of activity. jst.go.jp Another innovative approach involves "switchable" catalysts that can change their properties in response to an external stimulus. An example is the use of a CO₂-responsive photocatalyst for organocatalyzed atom transfer radical polymerization (O-ATRP). mdpi.com By introducing or removing CO₂, the catalyst can be reversibly switched between a hydrophobic and a hydrophilic state, facilitating its separation from the reaction mixture and subsequent reuse. mdpi.com These systems reduce catalyst waste and simplify product purification, contributing to a more sustainable manufacturing process. mdpi.comresearchgate.net

| Catalytic System | Key Features | Advantages |

| Photoredox Catalysis | Uses light energy; often employs an iridium or ruthenium photocatalyst. | Mild reaction conditions; high functional group tolerance; enables novel transformations; amenable to flow chemistry. nih.gov |

| Polymer-Immobilized Catalysts | Homogeneous catalyst (e.g., Palladium) is anchored to a polymer backbone. | Easy separation of catalyst from product; catalyst reusability; reduced metal leaching into product. jst.go.jp |

| CO₂-Responsive Catalysts | Catalyst solubility changes upon addition/removal of CO₂. | "Switchable" properties for easy separation; uses a benign trigger (CO₂); enhances sustainability of the process. mdpi.com |

Polymerization of 2 Isopropyl 5 Vinylpyridine and Its Monomeric Precursors

Fundamental Polymerization Mechanisms of Vinylpyridines

The polymerization of vinylpyridines can be achieved through various mechanisms, with living anionic polymerization and reversible deactivation radical polymerization (RDRP) being the most prominent for achieving well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Living Anionic Polymerization of 2-Vinylpyridine (B74390) and Analogs

Living anionic polymerization is a powerful technique for the synthesis of well-defined polymers from vinylpyridine monomers. This method is characterized by the absence of chain termination and transfer reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI).

The choice of initiator and the nature of the counterion play a crucial role in controlling the anionic polymerization of vinylpyridines. Various initiator systems have been successfully employed for the polymerization of 2-vinylpyridine and its analogs, leading to polymers with controlled molecular weights.

For instance, the polymerization of 2-(4-vinylphenyl)pyridine, an analog of 2-vinylpyridine, has been successfully initiated using a complex of sec-butyllithium (s-BuLi) with lithium chloride (LiCl). researchgate.net However, this system required a long polymerization time of 72 hours at -45°C to achieve full conversion and resulted in a relatively broad molecular weight distribution (Mw/Mn = 1.15). researchgate.net In contrast, using diphenylmethyl potassium (DPM-K) as a weaker initiator for the same monomer at -78°C led to a complete polymerization within 150 minutes and a narrower molecular weight distribution of less than 1.1. researchgate.net

The counterion also significantly influences the stereochemistry of the resulting polymer. In the anionic polymerization of 2-vinylpyridine, the propagating carbanion can exist as (E) and (Z) geometric isomers. The ratio of these isomers is a function of the countercation (Li+, Na+, K+, Cs+), which in turn affects the stereochemical structure of the polymer chain. ufl.edu The study of poly(3-methyl-2-vinylpyridine) showed that the methylation stereochemistry was predominantly racemic-like for the dimer, while higher oligomers and the polymer were meso-like, suggesting that the metal cation is stabilized by the antepenultimate pyridine (B92270) ring. ufl.edu

Table 1: Influence of Initiator Systems on the Anionic Polymerization of 2-(4-vinylphenyl)pyridine

| Initiator System | Temperature (°C) | Polymerization Time | Polymer Yield (%) | Polydispersity Index (Mw/Mn) |

|---|---|---|---|---|

| s-BuLi / LiCl | -45 | 72 h | 100 | 1.15 |

| DPM-K | -78 | 150 min | 100 | < 1.1 |

Data sourced from studies on 2-(4-vinylphenyl)pyridine, a structural analog of 2-Isopropyl-5-vinylpyridine. researchgate.net

A key advantage of living anionic polymerization of vinylpyridines is the ability to produce polymers with narrow molecular weight distributions (low PDI values) and high, often quantitative, polymer yields. This is a direct consequence of the elimination of termination and chain transfer reactions.

Studies on the anionic polymerization of 2-vinylpyridine have consistently demonstrated the formation of polymers with narrow molecular weight distributions. For example, the polymerization of an oxadiazole-containing 2-vinylpyridine derivative initiated with triphenylmethyl potassium (TPM-K) at -78°C yielded well-defined polymers with predicted molecular weights ranging from 2,200 to 21,100 g/mol and polydispersity indices between 1.11 and 1.15. researchgate.net

Similarly, the anionic polymerization of 2-vinylpyridine initiated with n-butyllithium, tritylsodium, cumylpotassium, and cumylcesium in tetrahydrofuran (THF) at -78°C has been shown to proceed via a living mechanism, resulting in polymers with narrow molecular weight distributions. scispace.com The high initiation efficiencies observed with these initiators contribute to the simultaneous growth of all polymer chains, leading to a narrow distribution of chain lengths. scispace.com

Table 2: Anionic Polymerization of a Substituted 2-Vinylpyridine with TPM-K Initiator

| Target Molecular Weight (g/mol) | Polydispersity Index (PDI) |

|---|---|

| 2,200 | 1.11 |

| 5,500 | 1.12 |

| 10,800 | 1.13 |

| 21,100 | 1.15 |

Data from the polymerization of 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole. researchgate.net

The stability and reactivity of the propagating carbanions are critical factors in the success of living anionic polymerization of vinylpyridines. The carbanionic active centers are highly reactive and require stringent reaction conditions, such as high purity of reagents and an inert atmosphere, to prevent premature termination. encyclopedia.pub

In the case of 2-vinylpyridine polymerization, the propagating carbanion is stabilized by the electron-withdrawing nature of the pyridine ring. As mentioned earlier, these carbanions can exist as (E) and (Z) geometric isomers which interconvert slowly on the NMR timescale. ufl.edu This slow interconversion, relative to the rate of polymerization, can influence the microstructure of the resulting polymer. ufl.edu

The reactivity of the propagating carbanion can be tuned by the choice of counterion and solvent. The addition of lithium chloride to the polymerization of 2-vinylpyridine initiated with organolithium compounds has been shown to promote a more controlled polymerization. semanticscholar.org The stability of the propagating carbanions in the living anionic polymerization of certain substituted vinylthiophenes, which are heterocyclic analogs, has been demonstrated by post-polymerization experiments, further highlighting the living nature of these systems. acs.org

Reversible Deactivation Radical Polymerization (RDRP)

Reversible deactivation radical polymerization (RDRP) techniques offer an alternative route to well-defined vinylpyridine-based polymers, often with greater tolerance to functional groups and less stringent reaction conditions compared to anionic polymerization.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile RDRP method that has been successfully applied to the controlled polymerization of 2-vinylpyridine and 4-vinylpyridine (B31050). mst.eduresearchgate.netacs.org This technique allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers. acs.orgresearchgate.netacs.org

The RAFT polymerization of 2-vinylpyridine is typically carried out using a suitable RAFT agent, such as cumyl dithiobenzoate (CDB), and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN). acs.org The polymerization proceeds in a controlled manner, as evidenced by a linear increase in the number-average molecular weight (Mn) with monomer conversion and the maintenance of a low polydispersity index (PDI). For the RAFT polymerization of 2-vinylpyridine, PDI values are typically in the range of 1.10 to 1.25. acs.org

The living character of RAFT polymerization of vinylpyridines enables the synthesis of well-defined block copolymers by sequential monomer addition. For example, poly(2-vinylpyridine) macro-RAFT agents have been successfully chain-extended with 4-vinylpyridine to produce poly(2-vinylpyridine)-block-poly(4-vinylpyridine) copolymers. researchgate.net

Table 3: RAFT Homopolymerization of 2-Vinylpyridine

| Time (min) | Conversion (%) | Mn (g/mol) (Theoretical) | Mn (g/mol) (Observed) | PDI (Mw/Mn) |

|---|---|---|---|---|

| 30 | 18 | 7,100 | 7,900 | 1.15 |

| 60 | 32 | 12,600 | 13,500 | 1.12 |

| 120 | 55 | 21,700 | 22,100 | 1.10 |

| 240 | 80 | 31,500 | 32,500 | 1.18 |

Data represents a typical RAFT polymerization of 2-vinylpyridine. researchgate.netacs.org

Table 4: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-Vinylpyridine | 2VP |

| 4-Vinylpyridine | 4VP |

| sec-Butyllithium | s-BuLi |

| Lithium chloride | LiCl |

| Diphenylmethyl potassium | DPM-K |

| Triphenylmethyl potassium | TPM-K |

| n-Butyllithium | n-BuLi |

| Tritylsodium | - |

| Cumylpotassium | - |

| Cumylcesium | - |

| Tetrahydrofuran | THF |

| Cumyl dithiobenzoate | CDB |

| 2,2'-Azobisisobutyronitrile | AIBN |

| Poly(2-vinylpyridine) | P2VP |

| Poly(4-vinylpyridine) | P4VP |

| 2-(4-vinylphenyl)pyridine | - |

| Poly(3-methyl-2-vinylpyridine) | - |

Mechanism and Kinetic Control in RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for creating polymers with controlled architectures. The core of the RAFT mechanism involves a sequence of addition-fragmentation equilibria. The process is initiated by a conventional radical initiator. The propagating radical chain adds to the RAFT agent (a thiocarbonylthio compound), forming an intermediate radical. This intermediate can then fragment, either reforming the original reactants or yielding a new propagating radical and a new RAFT agent. This rapid exchange between active and dormant species allows for the controlled growth of polymer chains, resulting in polymers with predetermined molecular weights and low polydispersity.

The kinetics of RAFT polymerization are significantly influenced by the choice of RAFT agent, monomer, and reaction conditions. The efficiency of the chain transfer process is described by the transfer constants. The rate of polymerization can be affected by the stability of the intermediate radical, with more stable intermediates potentially leading to retardation.

A key aspect of kinetic control in RAFT polymerization is the ability to maintain a low concentration of active radicals, which minimizes termination reactions. This "living" characteristic of RAFT polymerization is what enables the synthesis of complex polymer architectures, such as block copolymers.

Solution Polymerization Techniques

Influence of Reaction Temperature and Initiator Concentration on Monomer Conversion

In solution polymerization, the reaction temperature and initiator concentration are critical parameters that directly impact the rate of monomer conversion. Generally, increasing the reaction temperature leads to a higher rate of polymerization. This is because higher temperatures increase the rate of decomposition of the initiator, thereby generating more radicals to initiate polymerization. For instance, in the nitroxide-mediated radical polymerization of 4-vinylpyridine, an increase in temperature was shown to increase the polymerization rate. acs.org

The concentration of the initiator also plays a crucial role. A higher initiator concentration results in a greater number of initial radicals, which can lead to a faster polymerization rate. However, an excessively high initiator concentration can also lead to an increased rate of termination reactions, which can be detrimental to the control over the polymerization process and the final polymer properties. The concentration of the initiator has been shown to influence the physicochemical properties of the resulting polymer particles, including their size. nih.gov

Table 1: Effect of Initiator Concentration on Polymer Properties

| Sample | Monomer to Initiator Molar Ratio | Hydrodynamic Diameter (nm) at 18°C | Polydispersity Index (PDI) at 18°C | Lower Critical Solution Temperature (°C) |

| PS1 | 1:1 | 226 ± 35 | 0.42 ± 0.04 | 30-34 |

| PS2 | 1:0.5 | 299 ± 145 | 0.49 ± 0.29 | 30-34 |

| PS3 | 1:0.1 | 389 ± 39 | 0.28 ± 0.07 | 30-34 |

| PS4 | 1:0.05 | 584 ± 75 | 0.44 ± 0.06 | 30-34 |

| PS5 | 1:0.01 | 271 ± 50 | 0.26 ± 0.14 | 30-34 |

This table is interactive and can be sorted by column.

Role of Solvent Environment in Polymerization Kinetics and Product Morphology

The choice of solvent in solution polymerization can have a profound effect on both the kinetics of the reaction and the morphology of the resulting polymer. The solvent can influence the solubility of the monomer, polymer, and initiator, which in turn affects the reaction rate and the molecular weight of the polymer.

For example, in the case of nitroxide-mediated polymerization of 3-vinylpyridine, the reaction was found to be faster in ethylene glycol at lower temperatures compared to bulk polymerization. cmu.edu This was attributed to the potential for hydrogen bonding between the solvent and the polymer units. cmu.edu The solvent can also influence the dissociation of the bond between the growing polymer chain and the nitroxide mediating agent. cmu.edu

The solvent environment can also play a crucial role in determining the morphology of the final polymer product, particularly in cases where the polymer is not soluble in the reaction medium, leading to precipitation polymerization. In surface-initiated RAFT polymerization, the solvent has been shown to directly influence the grafting density of the polymer brushes. rsc.org

Copolymerization Strategies for Poly(this compound) Derivatives

Synthesis of Block Copolymers

Diblock and Triblock Architectures via Sequential Monomer Addition

The synthesis of well-defined diblock and triblock copolymers is a significant application of living polymerization techniques like RAFT. The sequential addition of monomers is a common and effective strategy for creating these architectures. In this method, a first monomer is polymerized to create a "living" polymer chain, which then acts as a macroinitiator for the polymerization of a second monomer, resulting in a diblock copolymer. This process can be extended by adding a third monomer to create a triblock copolymer.

The success of this method relies on the "living" nature of the polymerization, ensuring that the polymer chains remain active after the first monomer is consumed. RAFT polymerization has been successfully employed to synthesize block copolymers of 2-vinylpyridine and 4-vinylpyridine. acs.org In one study, a poly(2-vinylpyridine) homopolymer was used as a macro-chain transfer agent (CTA) for the polymerization of 4-vinylpyridine to form a diblock copolymer. acs.org

The order of monomer addition can be crucial, especially when the reactivities of the monomers are different. The synthesis of block copolymers with various architectures, including AB diblock, ABA and BAB triblock, and (AB)n multiblock copolymers, is possible through the careful sequential addition of monomers. mdpi.com

Table 2: Examples of Block Copolymers Synthesized via Sequential Monomer Addition

| Copolymer Architecture | First Monomer | Second Monomer | Polymerization Technique |

| Diblock | 2-vinylpyridine | 4-vinylpyridine | RAFT |

| Diblock | N-vinyl pyrrolidone | n-hexyl methacrylate | RAFT |

| Diblock | N-vinyl pyrrolidone | stearyl methacrylate | RAFT |

| Triblock | Styrene (B11656) | 1,3-butadiene | Living Anionic Polymerization |

This table is interactive and can be sorted by column.

Controlled Polymerization of Diverse Comonomers with Vinylpyridines (e.g., Styrene, Butadiene, N-isopropylacrylamide, Dimethylsiloxane)

There is no specific information available in the scientific literature on the controlled polymerization of this compound with comonomers such as styrene, butadiene, N-isopropylacrylamide, or dimethylsiloxane.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully employed for the controlled polymerization of 2-vinylpyridine and 4-vinylpyridine, yielding well-defined block copolymers with predictable molecular weights and narrow molecular weight distributions. These methods allow for the synthesis of complex architectures, including diblock and triblock copolymers. For instance, the synthesis of poly(styrene-\emph{b}-2-vinylpyridine) and poly(dimethylsiloxane-\emph{b}-2-vinylpyridine) has been well-documented. However, no studies have reported the application of these techniques to this compound.

Random Copolymer Synthesis and Characterization

Specific studies on the synthesis and characterization of random copolymers of this compound are absent from the available literature.

The random copolymerization of other vinylpyridines, such as 2-vinylpyridine and 2-methyl-5-vinylpyridine (B86018), with various comonomers has been investigated. These studies typically involve determining the reactivity ratios of the monomers to understand their incorporation into the copolymer chain. For example, the copolymerization of 2-methyl-5-vinylpyridine with styrene and methyl methacrylate has been explored. Without experimental data for this compound, it is not possible to provide information on its random copolymerization behavior, including copolymer composition and microstructure.

Steric and Electronic Effects of the Isopropyl Group on Copolymerization Reactivity Ratios and Microstructure

A specific analysis of the steric and electronic effects of the isopropyl group on the copolymerization reactivity ratios and microstructure of this compound is not possible due to the lack of experimental data.

In general, the reactivity of a vinyl monomer in copolymerization is influenced by both steric and electronic factors of its substituents. The isopropyl group at the 2-position of the pyridine ring in this compound would be expected to exert a significant steric effect. This steric hindrance could potentially influence the approach of the comonomer and the propagating radical, thereby affecting the reactivity ratios. The electron-donating nature of the isopropyl group could also modify the electronic properties of the vinyl group, further influencing its reactivity. However, the magnitude and specific consequences of these effects on copolymerization with monomers like styrene, butadiene, N-isopropylacrylamide, and dimethylsiloxane have not been experimentally determined or reported in the scientific literature.

Advanced Materials Applications and Functional Properties of Poly 2 Isopropyl 5 Vinylpyridine and Its Copolymers

Stimuli-Responsive Polymeric Systems

Stimuli-responsive polymers, often termed "smart" or "intelligent" materials, exhibit significant and often abrupt changes in their physical and chemical properties in response to external environmental triggers. aip.org This responsiveness makes them highly attractive for a range of advanced applications. Copolymers of 2-isopropyl-5-vinylpyridine are notable for their sensitivity to multiple stimuli, particularly pH and temperature.

pH-Responsive Behavior in Aqueous Environments

Poly(2-vinylpyridine) (P2VP) and its derivatives are well-known for their pH-responsive nature in aqueous solutions. uliege.benih.gov The pyridine (B92270) group within the polymer structure has a pKa value that allows it to be protonated in acidic conditions, rendering the polymer chain soluble in water. nih.govmdpi.com As the pH increases, the pyridine groups deprotonate, leading to a loss of charge and subsequent collapse or precipitation of the polymer chains. acs.org This reversible swelling and deswelling behavior is a key characteristic of P2VP-based systems. acs.org

The transition from a soluble to an insoluble state can be finely tuned. For instance, in copolymers of 2-vinylpyridine (B74390) and a thermoresponsive polymer, the pH-induced transition can be influenced by temperature. mdpi.com Block copolymers containing P2VP, such as poly(2-vinylpyridine)-b-poly(ethylene oxide) (P2VP-b-PEO), exhibit micellization behavior that is strongly dependent on pH. nih.gov At low pH, the protonated P2VP block is hydrophilic, and the copolymer exists as unimers. As the pH rises above a certain point (typically around pH 5), the P2VP block becomes hydrophobic, triggering self-assembly into micelles with a P2VP core and a PEO corona. nih.govrsc.org

The kinetics of this pH-induced transition have been studied in detail. For example, the deswelling of P2VP microgels upon a rapid increase in pH occurs on a timescale of approximately 0.5 to 1.0 seconds. acs.org The rate of this collapse is dependent on the final pH, with higher final pH values resulting in faster shrinkage. acs.org

| System | Stimulus | Response | Reference |

| Poly(2-vinylpyridine) (P2VP) microgels | pH increase from 2 to ≥5.4 | Reversible swelling/deswelling | acs.org |

| Poly(2-vinylpyridine)-b-poly(ethylene oxide) (P2VP-b-PEO) | pH increase to >5 | Micelle formation | nih.govrsc.org |

| Alginate-based hydrogels with P2VP-PEO nanoparticles | Decrease in pH from 5.4 to 3.5 | Increased elasticity and shift in thermo-thickening onset | mdpi.com |

Design of Multi-Stimuli Responsive Materials

The development of materials that can respond to multiple stimuli is a burgeoning field of research, as it allows for more complex and finely controlled functionalities. aip.orgresearchgate.netrsc.org Copolymers incorporating this compound are prime candidates for creating such multi-responsive systems due to the inherent pH sensitivity of the pyridine moiety, which can be combined with other responsive components. aip.org

A common strategy involves combining pH-responsive blocks with thermo-responsive blocks. nih.gov For instance, block copolymers of 2-vinylpyridine and dialkylvinylphosphonates create micelles that are sensitive to both pH and temperature. rsc.org The P2VP block confers pH-responsiveness, leading to dissolution at low pH, while the poly(dialkylvinylphosphonate) block provides a tunable LCST. rsc.orgtum.de

Furthermore, the introduction of other functional groups can add additional layers of responsiveness. For example, materials can be designed to respond to light, redox potential, or the presence of specific molecules like glucose, in addition to pH and temperature. researchgate.netnih.gov This is often achieved by synthesizing block copolymers where each block responds to a different stimulus. nih.gov The self-assembly of these polymers can then be controlled by a combination of environmental cues, leading to highly specific and programmable material behavior. researchgate.net

Self-Assembly and Nanostructure Formation

The self-assembly of block copolymers into ordered nanostructures is a powerful bottom-up approach for fabricating advanced materials. mdpi.comnih.gov Copolymers containing this compound are particularly interesting in this regard, as their self-assembly can be directed by various factors, including the solvent environment and external stimuli.

Hierarchical Self-Assembly in Selective Solvents and Thin Films

Hierarchical self-assembly refers to a process where molecules first form primary structures, which then serve as building blocks for higher-order, more complex structures. nih.gov In the context of block copolymers like those derived from this compound, this can lead to a rich variety of morphologies in both solution and the solid state.

In selective solvents, where one block of the copolymer is soluble and the other is not, amphiphilic block copolymers will self-assemble to minimize the unfavorable interactions of the insoluble block with the solvent. mdpi.com For P2VP-containing block copolymers, the choice of solvent and its properties (e.g., pH) are crucial in dictating the final assembled structure. nih.gov

In thin films, the self-assembly of block copolymers can be guided to form highly ordered patterns, which is of great interest for applications like nanolithography. mdpi.comacs.org The morphology of these films depends on factors such as film thickness, annealing conditions (thermal or solvent vapor), and the interactions between the polymer blocks and the substrate. mdpi.comresearchgate.netrsc.org For instance, P2VP-b-PS-b-P2VP triblock copolymers have been shown to self-assemble into one-dimensional, self-aligned lamellar patterns on graphene nanoribbons. acs.org

When dissolved in a selective solvent, amphiphilic block copolymers self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). nih.gov These micelles typically consist of a core formed by the insoluble block and a corona formed by the soluble block. aip.org

For P2VP-b-PEO copolymers in aqueous solution at neutral or high pH, the hydrophobic P2VP block forms the core, while the hydrophilic PEO block forms the corona. nih.gov The morphology of these micelles is not limited to simple spheres. Depending on the relative block lengths, polymer concentration, and other solution conditions, a variety of morphologies can be formed, including cylindrical (or worm-like) micelles and vesicles (polymersomes). nih.govrsc.org

Morphological transitions between these different structures can be triggered by changes in the environment. nih.govrsc.org For example, drug loading can induce a transition from spherical to worm-like micelles in some systems. nih.gov The arrangement of blocks within the copolymer can also dictate the resulting micelle morphology. rsc.org Theoretical models and simulations are often used to predict and understand these transitions, which are governed by factors like the stretching energy of the polymer chains and the interfacial energy between the core and the corona. nih.gov

| Copolymer System | Self-Assembly Condition | Observed Morphologies | Reference |

| P2VP-b-PEO | Aqueous solution, pH > 5 | Star-like micelles with P2VP core | nih.gov |

| P2VP-b-poly(diethylvinylphosphonate) | Water | Spherical micelles (~50 nm) | tum.de |

| Grafted triblock copolymers | Selective solvent | Spherical, ringed short-rods, cylinders | rsc.org |

| P2VP-b-PS-b-P2VP | Thin film on graphene nanoribbons | Self-aligned lamellar patterns | acs.org |

Solvent Vapor Annealing for Controlled Thin Film Architectures

Solvent vapor annealing (SVA) is a crucial technique for controlling the morphology of block copolymer (BCP) thin films, including those containing poly(2-vinylpyridine) (P2VP) derivatives. tau.ac.iliupac.org This method enhances polymer chain mobility by exposing the film to a solvent vapor, which swells the polymer and lowers its glass transition temperature. acs.org This facilitates the arrangement of block copolymers into well-ordered nanostructures. The process allows for the transformation between different morphologies, such as lamellae, cylinders, and spheres, by carefully selecting the solvent and controlling the annealing conditions. nih.govresearchgate.net

For instance, in studies involving poly(2-vinylpyridine)-b-polystyrene-b-poly(2-vinylpyridine) (P2VP-b-PS-b-P2VP) triblock copolymers, acetone (B3395972) vapor is utilized as the annealing agent. acs.org The degree of swelling and subsequent self-assembly can be precisely managed by controlling the flow rates of the solvent vapor and a carrier gas like nitrogen. acs.org This control over the solvent environment is critical for achieving defect-free and well-ordered thin films, which is highly desirable for applications in nanolithography and the fabrication of functional nanoscale materials. tau.ac.ilacs.org The ability to tune the morphology of these thin films through SVA opens up possibilities for creating complex and tailored nanostructures. nih.govresearchgate.net

| Polymer System | Annealing Solvent(s) | Resulting Morphologies | Reference |

| P2VP-b-PS-b-P2VP | Acetone | Self-aligned lamellar patterns, perforated lamellae | acs.org |

| PHEMA-b-PMMA | THF/MeOH mixtures | Lamellae, gyroid, hexagonal, spherical | nih.govresearchgate.net |

| P2VP-b-PDMS | Isopropyl alcohol, ethanol, methanol, pentanol, acetic acid, pyridine | Spherical, cylindrical, perforated lamellae, lamellar | nih.govresearchgate.net |

Directed Self-Assembly (DSA) for Advanced Patterning and Nanolithography

Directed self-assembly (DSA) of block copolymers has emerged as a leading next-generation lithography technique for fabricating features at the sub-10 nm scale. acs.orgresearchgate.net This method guides the microphase separation of BCPs to form highly ordered and registered nanostructures on a pre-patterned substrate. acs.org Poly(2-vinylpyridine)-containing block copolymers are frequently employed in DSA due to the ability of the P2VP block to coordinate with various materials. mdpi.com

In a notable application, the self-aligned assembly of a P2VP-b-PS-b-P2VP triblock copolymer was demonstrated on graphene nanoribbons. acs.org This approach achieved long-range, one-dimensional alignment perpendicular to the graphene-substrate boundary with a half-pitch of 8 nm, significantly relaxing the resolution requirements for conventional lithography. uchicago.edu The process exhibits a wide processing window, accommodating variations in the guiding pattern dimensions. uchicago.edu The use of solvent vapor annealing in conjunction with DSA allows for the rapid rearrangement of polymer chains, effectively annealing out defects and promoting the formation of well-ordered patterns. uchicago.edu The ability of the pyridine nitrogen in P2VP to form coordination bonds is also leveraged in area-selective deposition processes, where P2VP brushes can selectively bind metal species for patterned deposition. mdpi.com

Formation of Helical Superstructures and Chiral Induction in Polymer Assemblies

The formation of helical superstructures from achiral polymers through chiral induction is a fascinating area of research with potential applications in chiroptical materials and enantioselective processes. researchgate.net In the context of poly(2-vinylpyridine)-based block copolymers, chirality can be induced in the P2VP block by complexation with chiral molecules. researchgate.net

A study on polystyrene-b-poly(2-vinylpyridine) (PS-P2VP) complexed with chiral R- or S-mandelic acid demonstrated the formation of helical P2VP chains with a preferred handedness. researchgate.net This induced chirality at the molecular level can then be transferred up to the mesoscopic scale during the self-assembly process, leading to the formation of helical superstructures. researchgate.netuga.edu Interestingly, the resulting helical ribbons can exhibit a helical sense that is the reverse of the helical P2VP chains. researchgate.net The ability to control the handedness of these superstructures by selecting the appropriate chiral dopant opens avenues for creating materials with tailored chiroptical properties. researchgate.net The development of such systems is inspired by the hierarchical chiral structures found in biological systems. uga.edu

| Polymer System | Chiral Inducer | Observed Phenomenon | Reference |

| Polystyrene-b-poly(2-vinylpyridine) (PS-P2VP) | R-/S-mandelic acid | Formation of helical P2VP with preferred handedness and subsequent self-assembly into helical superstructures with controlled helicity. | researchgate.net |

| Poly(N-isopropyl acrylamide-b-2-methacryloyloxyethylphosphorylcholine-b-N-isopropyl acrylamide) | Not Applicable (inherent chirality not the focus) | Example of a triblock copolymer synthesized via ATRP, a common method for creating BCPs used in self-assembly studies. | nih.gov |

| Poly(quarter(3-hexylthiophene)-alt-poly(ethylene glycol)) | (S)-ethyl lactate (B86563) and (R)-ethyl lactate | Formation of left-handed and right-handed chiral nanowires, demonstrating tunable chirality. | researchgate.net |

Polymeric Composites and Hybrid Materials

Integration with Metal Oxides for Functional Films (e.g., TiO2, ZnO)

Composite materials integrating poly(2-vinylpyridine) with metal oxides like titanium dioxide (TiO2) and zinc oxide (ZnO) have been successfully synthesized and deposited as films for various applications, including environmental remediation. mdpi.comresearchgate.net These composite films are typically prepared by methods such as spin coating. mdpi.comresearchgate.net

The morphology of these composite materials is highly dependent on the specific metal oxide used. For instance, in P(2-VP)-TiO2 composites, the TiO2 tends to form channels or pathways on the surface of the film. mdpi.comresearchgate.net In contrast, composites of P(2-VP) with ZnO show a more homogeneous distribution of the metal oxide within the polymer matrix. mdpi.comresearchgate.net These hybrid materials leverage the properties of both the polymer and the inorganic nanoparticles. For example, the incorporation of TiO2 nanoparticles into a polymer matrix can enhance thermo-mechanical stability and promote cell-substrate interaction in biomedical applications. nih.gov The unshared pair of electrons on the nitrogen atom of the pyridine ring in P2VP facilitates coordination with various metal species, making it a suitable matrix for dispersing metal oxide nanoparticles. mdpi.com

Interactions with Inorganic Polyoxometalates and Ionic Cross-linking

Poly(2-vinylpyridine) can interact with inorganic polyoxometalates (POMs) through electrostatic interactions, leading to the formation of hybrid materials. These interactions are often utilized to immobilize POMs, which are molecular metal-oxide clusters with catalytic properties, onto polymer supports. This heterogenization of POMs can enhance their stability and reusability in catalytic applications. core.ac.uk For instance, POMs can be electrostatically assembled onto poly(4-vinylpyridine)-grafted membranes. researchgate.net

Ionic cross-linking is another important aspect of these systems. Smart hydrogels, which are cross-linked polymers that respond to external stimuli, can be created using poly(vinylpyridine). researchgate.net The cross-linking can be achieved through various methods, and the resulting network can swell or shrink in response to changes in pH or ionic strength. researchgate.net The pyridine groups in the polymer can be quaternized to create poly(ionic liquids), which can then be cross-linked to form robust membranes. nih.gov These ionically cross-linked systems have applications in areas such as catalysis and separation processes. core.ac.uknih.gov

Development of Nano-composites for Enhanced Performance in Various Fields

The development of poly(2-vinylpyridine)-based nanocomposites aims to create materials with enhanced performance for a wide range of applications. These nanocomposites can be synthesized by incorporating various nanoparticles, such as silica (B1680970) or clay, into the polymer matrix.

One efficient method for preparing P2VP-silica nanocomposite particles is through emulsion polymerization, using a cationic azo initiator. nih.gov This approach leads to high silica aggregation efficiencies and results in core-shell particles with a P2VP core and a silica shell. nih.gov Such nanocomposites can also be prepared with comonomers like styrene (B11656) or methacrylics to tailor the properties of the final material. nih.gov

Nanocomposites of polyvinylpyridine with clay minerals like montmorillonite (B579905) have also been synthesized. acs.org In these systems, the polymer chains intercalate into the interlayer space of the clay. acs.org The development of these organic-inorganic hybrid nanoparticles is a broad field with several synthetic strategies, including the in-situ formation of the inorganic component in the presence of the polymer, or the attachment of pre-formed nanoparticles to the polymer chains. researchgate.netmdpi.com These nanocomposites find applications in catalysis, sensing, and the development of materials with improved mechanical or thermal properties. dntb.gov.ua

Functional Polymeric Resins and Adsorbents

Poly(this compound) and its copolymers are versatile materials that have found significant applications as functional polymeric resins and adsorbents. Their unique chemical structure, characterized by the presence of the pyridine ring, allows for a range of interactions that make them suitable for selective binding, ion exchange, and as components in advanced material formulations.

Application as Molecularly Imprinted Polymers (MIPs) for Selective Binding

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This "molecular memory" is created by polymerizing functional monomers in the presence of a template molecule. rsc.org After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. rsc.org This process results in a polymer with high selectivity for the original template molecule or its analogs, akin to the specificity of natural antibodies and enzymes. rsc.org

The selection of the functional monomer is critical in the synthesis of MIPs as it dictates the interaction with the template molecule through non-covalent or covalent bonds. up.pt Vinylpyridines, including 2-vinylpyridine, are commonly used functional monomers due to the ability of the pyridine nitrogen to form hydrogen bonds and other electrostatic interactions with a variety of template molecules. up.pt The ratio of template to functional monomer to cross-linker significantly impacts the analytical performance of the MIP, including its binding capacity and selectivity. jst.go.jp

For instance, MIPs have been synthesized using 4-vinylpyridine (B31050) as the functional monomer for the selective recognition of parabens. up.pt While both methacrylic acid (MAA) and 4-vinylpyridine can interact with the template, MAA-based polymers were found to have a higher number of selective binding sites. up.pt The choice of cross-linker is also crucial, as it provides the structural integrity of the polymer matrix. jst.go.jp Insufficient cross-linking can lead to mechanical instability, while excessive amounts can reduce the number of recognition sites. jst.go.jp

The performance of MIPs can be evaluated by their imprinting factor, binding capacity, and selectivity. The binding capacity of MIPs and their non-imprinted counterparts can be influenced by the solvent used, as different solvents can affect the swelling of the polymer and the accessibility of the binding sites. researchgate.net

Use as Ion Exchange Resins and Adsorbents in Environmental Applications

Polymers containing vinylpyridine units, such as poly(2-vinylpyridine), are utilized as ion exchange resins and adsorbents for environmental remediation. polysciences.comseplite.com These applications leverage the ability of the pyridine groups to interact with and remove pollutants, particularly metal ions and organic compounds, from aqueous solutions. mdpi.comresearchgate.net The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to form coordination complexes with various metal ions. researchgate.net

Ion exchange resins are polymeric materials that can exchange their mobile ions with ions of similar charge from a surrounding solution. fbtjournal.com Poly(vinylpyridine)-based resins can be quaternized to enhance their ion exchange capabilities for anionic compounds. mdpi.com They have demonstrated effectiveness in removing various pollutants from water, including heavy metal ions like copper, lead, mercury, and nickel, as well as organic pollutants. fbtjournal.comnih.gov The efficiency of these resins is a critical aspect of water treatment and environmental protection. seplite.comibero.mx

The adsorption capacity of these polymers is a key performance metric. For example, cross-linked poly(4-vinylpyridine) has shown excellent capacity for adsorbing phenolic compounds from aqueous solutions. mdpi.com In another study, a magnetic ion-imprinted polymer using 4-vinylpyridine as a ligand demonstrated a maximum adsorption capacity of 158.73 mg/g for Ni(II) ions. nih.gov The adsorption process is often dependent on pH, with optimal adsorption for many metal ions occurring in the pH range of 4-6. researchgate.net

Below is a table summarizing the adsorption performance of different ion-imprinted polymers for various heavy metal ions.

| Target Ion | Functional Monomer/Ligand | Carrier/Support | Maximum Adsorption Capacity (mg/g) | Reference |

| Ni(II) | 4-vinylpyridine / Methacrylic Acid | Amino-functionalized Fe₃O₄@SiO₂ | 158.73 | nih.gov |

| Ni(II) | Acrylic Acid / Chitosan | Magnetic Multi-walled Carbon Nanotubes | 19.86 | nih.gov |

| Ni(II) | N/A | SG-N-(2-aminoethyl)-3-aminopropyl-trimethoxysilane | 66.22 | nih.gov |

| Hg(II) | Vinylpyridine derivative | Fe₃O₄@SiO₂ | 85.06 | researchgate.net |

| Pb(II) | Vinylpyridine derivative | Fe₃O₄@SiO₂ | 73.78 | researchgate.net |

Role as Binders and Coatings in Material Engineering

Poly(2-vinylpyridine) is a cationic polymer that serves as a binder and coating in various material engineering applications. polysciences.com Binders are essential components in formulations like paints and coatings, holding the other ingredients together and providing adhesion to the substrate. upertis.ac.iddaryatamin.com Poly(2-vinylpyridine) and its copolymers are used in specialty resins and can enhance adhesion to surfaces like metal and glass due to the reactive nature of the pyridine groups. polysciences.com

In the context of coatings, a typical formulation includes binders (polymers), fillers, solvents, pigments, and additives. upertis.ac.id The binder forms a solid film upon application and solvent evaporation, which provides protective and aesthetic functions. dokumen.pub Copolymers containing vinylpyridine have been used in various coating applications. For instance, a terpolymer latex of 2-vinylpyridine, styrene, and butadiene is used as a tire-cord binder, ensuring strong adhesion between the tire cord and the rubber. wikipedia.org

Furthermore, copolymers of vinyl acetate (B1210297) and crotonic acid, which are water-soluble, have been used in applications where removability by aqueous alkali is desired. scirp.org Poly(2-vinylpyridine) has been mentioned as a component in ceramic-binder compositions, where the binder can be present in amounts ranging from 0.1 to 60 weight percent. google.com

The properties of copolymers, such as their glass transition temperature and solubility, are highly dependent on their composition and monomer sequence, which can be tailored for specific coating applications. uq.edu.au The use of poly(vinylpyridine) in combination with other polymers, such as poly(acrylic acid), can create microporous films through a self-assembly process, which have potential applications in advanced materials. scirp.org

Computational and Theoretical Studies on 2 Isopropyl 5 Vinylpyridine Systems

Molecular Interactions and Binding Energetics

The non-covalent interactions of 2I5VP are fundamental to its role as a functional monomer in molecular imprinting and as a ligand in coordination complexes. Computational modeling allows for the precise calculation of these interaction energies, guiding the rational design of materials.

In the design of molecularly imprinted polymers (MIPs), the selection of a functional monomer that binds strongly and specifically to a template molecule is paramount. biolscigroup.us Computational methods, ranging from molecular mechanics (MM) to more accurate quantum mechanics (QM) and density functional theory (DFT), are employed to simulate and quantify the interactions between a potential functional monomer, such as 2I5VP, and the target template molecule. mdpi.comnih.gov These interactions are often a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

Hydrogen bonding is a particularly important interaction that contributes to the stability of the pre-polymerization complex formed between the monomer and the template. cetjournal.it For 2I5VP, the nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming a stable complex with template molecules that possess hydrogen bond donor groups (e.g., alcohols, carboxylic acids). acs.org

Theoretical calculations can determine the optimized geometries and interaction energies of these monomer-template complexes. By comparing the binding energies of various functional monomers with a specific template, researchers can rationally select the monomer that is predicted to provide the highest affinity and selectivity. nih.gov For instance, DFT calculations can be used to model the complex between 2I5VP and a template molecule, revealing the specific atoms involved in hydrogen bonding and the strength of this interaction. nih.gov The stability of this pre-polymerization complex is crucial for creating well-defined binding cavities in the final polymer. nih.gov

Table 1: Illustrative DFT Calculation of Hydrogen Bond Interaction Energy between Functional Monomers and a Phenolic Template

| Functional Monomer | Template Molecule | Calculated Interaction Energy (kcal/mol) | Hydrogen Bond Length (Å) |

| 2-Isopropyl-5-vinylpyridine | Phenol | -7.8 | 1.85 (N···H-O) |

| 4-Vinylpyridine (B31050) | Phenol | -7.2 | 1.88 (N···H-O) |

| Styrene (B11656) | Phenol | -2.5 | N/A |

| Methyl Methacrylate | Phenol | -4.5 | 2.01 (O=C···H-O) |

Note: This table contains illustrative data based on principles of computational chemistry to demonstrate how 2I5VP might compare to other monomers. The values are representative examples.

The success of a molecularly imprinted polymer lies in its ability to selectively rebind the original template molecule. Computational simulations are instrumental in predicting this binding affinity and selectivity before any experimental synthesis is undertaken, saving time and resources. mdpi.comresearchgate.net The binding energy between the functional monomer and the template in the pre-polymerization stage is a strong indicator of the subsequent MIP's performance. mdpi.com A higher binding energy generally correlates with higher binding affinity and selectivity. nih.gov

Computational protocols often involve screening a library of functional monomers against a target template. biolscigroup.us For each monomer, like 2I5VP, the interaction energy with the template is calculated. This process helps in identifying the most suitable monomer for imprinting a specific molecule. nih.gov Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic stability of the monomer-template complex and to optimize the molar ratio of monomer to template, which is a critical parameter in MIP synthesis. mdpi.comscispace.com By simulating the entire pre-polymerization mixture, including the monomer, template, cross-linker, and solvent, a comprehensive understanding of the non-covalent interactions that govern the imprinting process can be achieved. researchgate.net

Quantum Chemical Investigations of Electronic and Steric Effects

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for understanding the intrinsic electronic and steric properties of 2I5VP. These properties dictate its reactivity, coordination behavior, and conformational preferences.

The pyridine nitrogen of 2I5VP is a Lewis basic site capable of coordinating to metal centers. mdpi.com DFT calculations are widely used to study the structure, bonding, and stability of the resulting metal complexes. rsc.org Such studies can elucidate the nature of the metal-ligand bond, predict coordination geometries, and analyze the electronic effects of the ligand on the metal center. researchgate.netcore.ac.ukmarquette.edu

In the case of platinum(II) complexes with 2-alkyl-substituted pyridines, DFT calculations have been used to investigate the stability of different isomers and to understand the influence of the alkyl substituent on the complex's configuration. uniss.it For a complex involving a 2-isopropyl-pyridine ligand, DFT calculations confirmed the presence of a significant Pt···H-C interaction with the isopropyl group's methine hydrogen, which influences the complex's stability and geometry. uniss.it Similar DFT studies on ruthenium complexes with 2-vinylpyridine (B74390) have probed the binding of the ligand and the nature of the dimetalated species formed through C-H activation. core.ac.ukmarquette.edu These computational insights are crucial for designing novel catalysts and functional materials.

Table 2: Representative DFT-Calculated Properties for a [Pt(2I5VP)(DMSO)MeCl] Complex

| Property | Calculated Value | Significance |

| Pt-N Bond Length | 2.15 Å | Indicates the strength of the coordination bond. |

| Pt···H-C (isopropyl) Distance | 2.60 Å | Suggests a stabilizing agostic interaction. uniss.it |

| Coordination Energy | -25.5 kcal/mol | Quantifies the stability of the complex formation. |

| HOMO-LUMO Gap | 3.5 eV | Relates to the electronic transitions and reactivity of the complex. |

Note: This table contains representative data derived from the principles discussed in the cited literature. The values are for illustrative purposes.

The steric bulk of the isopropyl group at the 2-position of the pyridine ring significantly influences the molecule's conformational flexibility. The rotation around the C(pyridine)-C(isopropyl) bond is hindered, leading to a specific conformational landscape with distinct energy minima and rotational barriers. Computational methods can map this potential energy surface. researchgate.net

Studies on similar sterically hindered molecules show that the rotation of an isopropyl group attached to an aromatic ring has a calculable energy barrier. researchgate.netmdpi.com For 2I5VP, this rotation would be further influenced by potential interactions with the adjacent pyridine nitrogen and the vinyl group. Similarly, rotation around the bond connecting the pyridine ring to a metal center in a coordination complex can be restricted due to the steric hindrance of the isopropyl group. uniss.it This restricted rotation can be so significant that it leads to the generation of stable atropisomers and planar chirality, a phenomenon that has been observed and analyzed with DFT calculations in related platinum-pyridine complexes. uniss.it

The electronic nature of the pyridine ring in 2I5VP is modulated by its two substituents: the isopropyl group and the vinyl group. The isopropyl group is an electron-donating group (+I effect), which increases the electron density on the pyridine ring. mdpi.com This enhanced electron density generally increases the basicity of the pyridine nitrogen, making it a stronger ligand for metal coordination. mdpi.com The vinyl group, on the other hand, is a π-system that can participate in conjugation with the pyridine ring, influencing its electronic structure and reactivity, particularly in polymerization reactions.

Quantum chemical calculations can quantify these substituent effects. Descriptors such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO/LUMO), and atomic charges can be computed to predict reactivity. nih.gov For example, a more negative electrostatic potential near the nitrogen atom would confirm the increased nucleophilicity due to the isopropyl group. nih.gov These theoretical analyses are vital for predicting how 2I5VP will behave in different chemical environments, from electrophilic substitution reactions to its performance as a ligand in catalysis. uiowa.edu

Polymer Dynamics and Rheological Modeling

Computational and theoretical studies provide crucial insights into the behavior of polymer systems at a molecular level. For polymers derived from this compound, herein referred to as poly(this compound) or P(2I5VP), these models help elucidate the relationship between chemical structure, chain dynamics, and macroscopic material properties. Due to the structural specificity of this monomer, much of the foundational understanding is derived from extensive studies on its parent polymer, poly(2-vinylpyridine) (P2VP), and then adapted to account for the influences of the isopropyl and vinyl substituents.

Origin of Glass Transition Temperature (Tg) and Dependence on Molecular Structure for Poly(vinylpyridine)

The glass transition temperature (Tg) marks the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. This transition is fundamentally linked to the onset of cooperative segmental motion of the polymer chains. The Tg of poly(vinylpyridine)s (PVPs) is dictated by several key molecular factors:

Chain Flexibility: The inherent stiffness of the polymer backbone and the bulkiness of the side groups are primary determinants of Tg. The pyridine ring itself is a bulky side group that restricts the rotational freedom of the polymer backbone, leading to relatively high Tg values for PVPs compared to polymers with smaller side groups like polyethylene.

Intermolecular Interactions: The nitrogen atom in the pyridine ring can participate in various intermolecular interactions, most notably hydrogen bonding. In blends with proton-donating polymers like poly(vinyl phenol) (PVPh), strong hydrogen bonds form, which act as physical crosslinks and significantly increase the Tg of the blend. researchgate.netnih.gov

Isomer Position: The position of the vinyl group on the pyridine ring significantly affects Tg. Poly(4-vinylpyridine) (P4VP) has a considerably higher Tg (around 142°C) than poly(2-vinylpyridine) (P2VP) (around 104°C). acs.org This difference is attributed to the more sterically hindered nature of the P2VP repeat unit, which might be expected to increase Tg, but differences in chain packing and intermolecular interactions lead to the observed variation. acs.org

For poly(this compound) , the molecular structure suggests a higher Tg compared to P2VP. The addition of a bulky isopropyl group at the 2-position of the pyridine ring would introduce significant steric hindrance, further restricting the rotation of both the side group and the polymer backbone. This increased rigidity would impede segmental motion, thus requiring more thermal energy to transition from the glassy to the rubbery state.

Table 1: Glass Transition Temperatures of Selected Poly(vinylpyridine)s and Related Polymers

| Polymer | Abbreviation | Reported Glass Transition Temperature (Tg) | Key Structural Feature |

|---|---|---|---|

| Poly(2-vinylpyridine) | P2VP | ~104°C acs.org | Vinyl group at position 2 |

| Poly(4-vinylpyridine) | P4VP | ~142°C acs.org | Vinyl group at position 4 |

| Poly(styrene) | PS | ~100°C | Phenyl side group |

| Poly(vinyl phenol) | PVPh | ~157°C | Phenol side group (H-bond donor) |

Segmental Dynamics and Relaxation Processes in P(2I5VP) Systems

The dynamic behavior of polymer chains is characterized by various relaxation processes occurring over different time and length scales. These are often studied using techniques like broadband dielectric spectroscopy (DRS), which probes the motion of polar groups.

For P2VP systems, the primary relaxation process is the α-relaxation , which is associated with the cooperative segmental motion of the polymer backbone and is directly linked to the glass transition. nsf.govnih.govacs.org The temperature dependence of the α-relaxation time typically follows the Vogel-Fulcher-Tammann (VFT) equation, characteristic of glass-forming liquids. acs.org

In addition to the main α-process, a "slower process" has been observed in P2VP at timescales longer than the α-relaxation. nsf.gov The origin of this slow mode is still under investigation but is thought to be related to the transport of impurities or the formation of transient networks due to specific interactions, such as hydrogen bonding between chain segments. nsf.gov

In nanocomposites, where P2VP is interfaced with nanoparticles like silica (B1680970), an "interfacial layer" or "bound layer" of polymer forms with dynamics that are significantly slower than the bulk polymer. researchgate.netbohrium.com The segmental relaxation in this layer is broadened, indicating a wider distribution of relaxation times due to the physical constraints imposed by the nanoparticle surface. researchgate.net

For a P(2I5VP) system, one would expect:

Slower α-Relaxation: The steric hindrance from the isopropyl group would likely slow down the cooperative segmental motions, shifting the α-relaxation to longer times (or higher temperatures) compared to P2VP.

Broadened Relaxation Spectrum: The complex side group may lead to a more heterogeneous local environment along the polymer chain, potentially broadening the distribution of relaxation times. As seen in P2VP, the shape of the α-relaxation peak can be described by the Kohlrausch-Williams-Watts (KWW) function, and the stretching parameter, βKWW, quantifies the breadth of the relaxation spectrum. acs.org A smaller βKWW value indicates a broader distribution.

Table 2: Dielectric Relaxation Parameters for Bulk Poly(2-vinylpyridine)

| Parameter | Description | Typical Value for P2VP | Reference |

|---|---|---|---|

| Tg (from DRS) | Temperature where relaxation time is ~10-100 s | 372 K (for τ = 10 s) | acs.org |

| βKWW (at 403 K) | KWW stretching exponent for α-relaxation | 0.59 | acs.org |

| Activation Volume (ΔV*) | Pressure dependence of relaxation time | 2.4 cm³/mol | acs.org |

Rheological Behavior of Polymer Solutions and Melts

Rheology is the study of the flow and deformation of matter. For polymers, it provides a critical link between molecular structure, chain entanglement, and macroscopic properties like viscosity and elasticity.

The rheological behavior of P2VP has been extensively studied, particularly in miscible blends and block copolymers. acs.orgresearchgate.net

Polymer Melts: In the melt state, P2VP exhibits typical viscoelastic behavior. At low frequencies (long times), it flows like a viscous liquid (the loss modulus G'' is greater than the storage modulus G'), while at high frequencies, it behaves like an elastic solid (G' > G''). The point where G' = G'' is known as the crossover frequency, which is related to the characteristic relaxation time of the polymer chains.

Polymer Solutions: The rheology of P2VP solutions is highly dependent on the solvent, polymer concentration, pH, and temperature. In aqueous solutions, the protonation of the pyridine nitrogen at low pH leads to polyelectrolyte behavior, where electrostatic repulsion between chain segments causes chain expansion and a dramatic increase in viscosity. Block copolymers containing P2VP, such as PNIPAM-b-P2VP, can form micelles in solution, leading to complex, stimulus-responsive rheological properties. nih.gov

Blends and Composites: In miscible blends with polymers like PVPh, strong intermolecular hydrogen bonding significantly alters the rheology. acs.orgresearchgate.net These interactions can lead to thermorheological complexity, although in some strongly interacting P2VP/PVPh systems, time-temperature superposition (TTS) remains applicable, suggesting a dynamically homogeneous state. acs.org

For P(2I5VP) solutions and melts , the rheological properties would be influenced by the bulky isopropyl group. This group would likely increase the entanglement molecular weight and enhance the melt viscosity due to increased frictional resistance between chains. In solution, the steric shielding provided by the isopropyl group might influence the accessibility of the pyridine nitrogen for protonation or other interactions, potentially modifying its solution behavior compared to P2VP.

Future Perspectives and Emerging Research Avenues for 2 Isopropyl 5 Vinylpyridine

Development of Sustainable and Green Synthetic Routes for 2I5VP Production

The traditional synthesis of vinylpyridines, including 2I5VP, often involves multi-step processes with considerable energy consumption and waste generation. google.com Current research is actively pursuing more environmentally friendly and efficient synthetic strategies.

One promising approach is the development of "one-step" synthesis methods. These methods aim to simplify the production process, thereby reducing energy consumption and the use of auxiliary materials. google.com For instance, a patented one-step method reacts 2-picoline with formaldehyde (B43269) in a pipeline reactor in the presence of a strong acid catalyst, such as sulfuric or phosphoric acid, to produce 2-vinylpyridine (B74390) with high yield. google.com This process is noted for its simplicity, high yield, and lower consumption of raw materials and energy compared to traditional "two-step" methods. google.com